molecular formula C27H20ClN3O2S2 B12192546 (5Z)-5-[(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12192546
M. Wt: 518.1 g/mol
InChI Key: YISNAONURQFCJH-IWIPYMOSSA-N
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Description

The compound “(5Z)-5-[(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative featuring a complex heterocyclic scaffold. Its core structure comprises a 1,3-thiazolidin-4-one ring with a 2-thioxo group at position 2 and a 3-methyl substituent. The Z-configuration of the benzylidene group at position 5 links the thiazolidinone core to a 1-phenylpyrazole moiety, which is further substituted at position 3 with a 3-[(4-chlorobenzyl)oxy]phenyl group.

Synthetic routes for analogous thiazolidinones (e.g., Knoevenagel condensation to form benzylidene derivatives) suggest that the target compound is likely synthesized via similar methodologies, involving cyclization and substitution reactions to install the pyrazole and chlorobenzyloxy groups .

Properties

Molecular Formula

C27H20ClN3O2S2

Molecular Weight

518.1 g/mol

IUPAC Name

(5Z)-5-[[3-[3-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H20ClN3O2S2/c1-30-26(32)24(35-27(30)34)15-20-16-31(22-7-3-2-4-8-22)29-25(20)19-6-5-9-23(14-19)33-17-18-10-12-21(28)13-11-18/h2-16H,17H2,1H3/b24-15-

InChI Key

YISNAONURQFCJH-IWIPYMOSSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CN(N=C2C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl group and the thiazolidinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Condensation-Cyclization Reactions

A common approach involves one-pot synthesis using aromatic amine, aldehyde, and thioglycolic acid. For example:

  • Step 1 : Formation of a Schiff base intermediate via condensation of aromatic amine and aldehyde.

  • Step 2 : Cyclization with thioglycolic acid to form the thiazolidin-4-one ring .

  • Step 3 : Coupling with pyrazole derivatives to introduce the methylidene substituent .

Functional Group Transformations

  • Oxidation/Reduction : Use of oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) to modify sulfur or nitrogen moieties.

  • Alkylation/Nucleophilic Substitution : Introduction of chlorobenzyl ether groups via alkylation of phenolic oxygen.

Comparative Analysis of Synthetic Routes

RouteKey Reagents/ConditionsYield RangePurification Method
1Aromatic amine, aldehyde, thioglycolic acid, Bi(SCH₂COOH)₃ catalyst~83%TLC
2Hydrazine carbothiomide, DMAD, ethanolN/AColumn chromatography
4Aniline, benzaldehyde, thioglycolic acid, PPG solvent83%Column chromatography
6Pyrazole carbaldehyde, anilines, thioglycolic acid, DSDABCOC catalyst82–92%N/A

Mechanistic Insights

The compound’s synthesis relies on synergistic coupling of aromatic and heterocyclic components. For instance, the pyrazole moiety forms through nucleophilic aromatic substitution, while the thiazolidin-4-one ring undergoes cyclization via thiol-amine condensation . The chlorobenzyl ether substituent is introduced via electrophilic substitution, enhancing lipophilicity and biological activity.

Research Findings

  • Yield Optimization : Reaction yields are significantly improved by controlling temperature and solvent choice (e.g., PPG enhances yield in route 4) .

  • Purity Control : Techniques like TLC and HPLC are essential for monitoring intermediate and final product purity.

  • Structural Complexity : The compound’s multi-ring system necessitates sequential reactions to avoid cross-reactivity .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that this compound exhibits potent anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this thiazolidinone compound significantly reduced the viability of MCF-7 breast cancer cells through the activation of caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been found to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as NF-kB signaling.

Case Study:

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .

Neuroprotective Potential

Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress and enhance neuronal survival is under investigation.

Case Study:

A recent investigation highlighted its protective effects against oxidative stress-induced neuronal cell death in vitro, where it was shown to upregulate antioxidant enzymes .

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations in the Thiazolidinone Core

The thiazolidinone core is a common scaffold in medicinal chemistry. Key structural differences among analogs include:

Compound R<sup>3</sup> Substituent Benzylidene Substitution Key Structural Features Potential Impact on Activity References
Target Compound 3-methyl 3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl Meta-substituted chlorobenzyloxy, Z-configuration Enhanced halogen bonding, moderate lipophilicity
Compound 3-(2-phenylethyl) 3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl Para-substituted chlorobenzyloxy, Z-configuration Increased steric bulk, higher lipophilicity
Compounds (3a–e) Varied (e.g., H, alkyl) Substituted benzylidene Variable electron-withdrawing/donating groups Tunable electronic properties for SAR studies
Compound 3-methyl Aminonaphthalenylamino-phenyl Bulky naphthalene substituent Strong π-π interactions, possible intercalation

Key Observations:

  • R<sup>3</sup> Substituent: The 3-methyl group in the target compound likely improves solubility compared to the 3-(2-phenylethyl) group in ’s analog, which may enhance membrane permeability but reduce metabolic stability .
  • Benzylidene Substitution: The meta-position of the chlorobenzyloxy group in the target compound versus the para-position in ’s compound could alter dipole moments and binding pocket interactions. Para-substitution often enhances planarity and target affinity, while meta-substitution may favor selectivity .

Pharmacological and Physicochemical Properties

  • Stereochemistry: The Z-configuration of the benzylidene group is critical for activity in thiazolidinones, as seen in ’s compounds, where E-isomers showed reduced potency .
  • Solubility: The 3-methyl group may improve aqueous solubility (~0.1 mg/mL estimated) compared to bulkier substituents, aiding formulation .

Biological Activity

The compound (5Z)-5-[(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that exhibits a variety of biological activities. Thiazolidinones are known for their potential in medicinal chemistry, particularly for their antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound features a thiazolidinone core structure, which is a significant pharmacophore in drug design. The presence of the pyrazole moiety and the 4-chlorobenzyl substituent enhances its biological activity by potentially interacting with various biological targets.

Key Structural Features

  • Thiazolidinone Ring : Contributes to the compound's reactivity and biological properties.
  • Pyrazole Moiety : Known for anticancer and anti-inflammatory effects.
  • Chlorobenzyl Substituent : May enhance lipophilicity and bioavailability.

Antioxidant Activity

Research indicates that thiazolidinone derivatives possess significant antioxidant properties. A study found that derivatives with similar structures showed effective radical scavenging activity, measured using DPPH assays. This suggests that the compound may mitigate oxidative stress in biological systems .

Anticancer Activity

Thiazolidinones have been reported to exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have shown promising results against different cancer cell lines .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase enzymes (COX). Thiazolidinone derivatives have demonstrated significant inhibition of COX-II, which is crucial in mediating inflammation .

Antimicrobial Activity

Thiazolidinones also exhibit antimicrobial properties against a range of pathogens. Studies have shown that modifications in the thiazolidinone structure can enhance antibacterial activity . The specific compound under review may share these characteristics due to its structural components.

Case Studies and Research Findings

A review of recent studies highlights several key findings regarding the biological activity of thiazolidinone derivatives:

StudyBiological ActivityFindings
Sava et al. (2021)AntioxidantCompound showed IC50 values significantly lower than standard antioxidants like vitamin C .
Moneer et al. (2023)AnticancerDemonstrated efficacy against multiple cancer cell lines with IC50 values indicating potent activity .
Yan et al. (2022)Anti-inflammatoryInhibition of COX-II with comparable efficacy to established anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5Z)-5-[(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound is typically synthesized via a multi-step protocol:

Condensation : React 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one with a benzaldehyde derivative (e.g., 3-[(4-chlorobenzyl)oxy]benzaldehyde) under basic conditions (NaOH/KOH in ethanol/methanol) to form the Z-configuration benzylidene intermediate .

Heterogeneous Catalysis : Optimize coupling reactions using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour to enhance regioselectivity .

Purification : Monitor reaction progress via TLC, isolate the product through ice-water quenching, and recrystallize in aqueous acetic acid for purity .

Q. How is the structural confirmation of this compound achieved post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹, and aryl ether C-O at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for the Z-configuration benzylidene proton (δ 7.8–8.2 ppm as a singlet) and aromatic protons from the 4-chlorobenzyloxy group (δ 6.8–7.5 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the thiazolidinone core and confirm the Z-geometry of the exocyclic double bond .

Q. What are the known biological activities of this compound?

  • Methodological Answer : Screen for bioactivity using:

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Molecular Docking : Predict interactions with target enzymes (e.g., EGFR, DHFR) using AutoDock Vina to rationalize observed activities .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., catalyst loading, temperature, solvent ratio). For example, increasing PEG-400 solvent volume reduces side reactions in heterogeneous catalysis .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., over-oxidized thiazolidinone derivatives) and adjust reaction stoichiometry or catalyst type .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, improving regioselectivity and yield (e.g., 80% yield in 20 minutes vs. 65% in 1 hour under conventional heating) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to eliminate variability in inoculum size or growth media .
  • SAR Analysis : Compare structural analogs (e.g., replacing 4-chlorobenzyl with 4-methoxybenzyl) to isolate substituent effects on activity .
  • Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo efficacy .

Q. What strategies are used to elucidate the mechanism of action?

  • Methodological Answer :

  • Proteomics : Perform 2D gel electrophoresis or SILAC labeling to identify differentially expressed proteins in treated vs. untreated cells .
  • Kinase Profiling : Use a kinase inhibitor library to screen for target inhibition (e.g., MAPK or PI3K pathways) .
  • ROS Detection : Measure reactive oxygen species (ROS) levels via DCFH-DA fluorescence to evaluate oxidative stress induction .

Q. How are reaction intermediates and by-products characterized?

  • Methodological Answer :

  • In Situ FTIR : Monitor real-time formation of intermediates (e.g., thiosemicarbazones) during condensation .
  • HRMS/ESI-MS : Identify transient species (e.g., [M+H]⁺ ions) with ppm-level mass accuracy .
  • Computational Modeling : Simulate reaction pathways using Gaussian09 to predict intermediates and transition states .

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